N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Overview
Description
- Functional Groups :
Synthesis Analysis
The synthetic route to N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate likely involves several steps. Researchers may employ strategies such as cyclization, condensation, and functional group transformations. Detailed synthetic methods can be found in relevant literature .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
A general synthetic route to oxime oxalate amides has been developed, which is applicable to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. This method has been shown to produce carbamoyl radicals derived from N-alk-3-enyl oxime oxalate amides, which undergo ring closure to afford pyrrolidin-2-ones and azetidin-2-ones, depending on the precursors used. The synthesis showcases the versatility of oxime oxalate amides in generating a variety of lactam structures, including β-lactams and azetidinones, through photolysis with a photosensitizer (Scanlan, Slawin, & Walton, 2004).
Antimicrobial Activities
Novel series of compounds have been synthesized to explore their antimicrobial activities. For instance, derivatives containing the 1,3,4-oxadiazole moiety have demonstrated significant in vitro antibacterial and antifungal activities. These compounds, including those incorporating the N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate structure, were tested against various Gram-positive and Gram-negative bacteria as well as fungi, showing promising results. The structure-activity relationships (SAR) highlighted the importance of the 1,3,4-oxadiazole and azetidinone moieties in contributing to the bioactivity of these compounds (Devi, Shahnaz, & Prasad, 2022).
Enzyme Inhibition and Molecular Docking
The 1,3,4-oxadiazole moiety, part of the this compound structure, has been associated with potential enzyme inhibition properties. Research involving molecular docking and BSA binding studies suggests that these compounds may interact with specific enzymes, indicating their potential in therapeutic applications. The studies involve synthesizing derivatives and evaluating their antibacterial, enzyme inhibition potential, and interactions with serum albumin, providing insights into the bioactivity and molecular interactions of these compounds (Virk et al., 2023).
Mechanism of Action
Target of Action
The primary targets of N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate Compounds with similar structures have been known to interact with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been known to exhibit various biological activities .
Properties
IUPAC Name |
N-benzyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.C2H2O4/c1-11-17-15(21-18-11)13-8-19(9-13)10-14(20)16-7-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13H,7-10H2,1H3,(H,16,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVHJZASPNVQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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